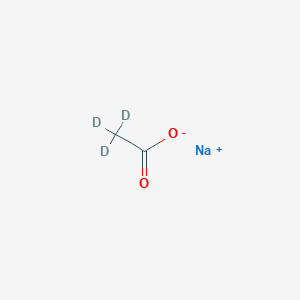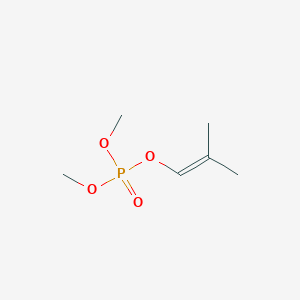
4-Ethoxypyridine n-oxide
概要
説明
4-Ethoxypyridine N-oxide is an organic compound that belongs to the class of pyridine N-oxides It is characterized by the presence of an ethoxy group attached to the fourth position of the pyridine ring and an N-oxide functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxypyridine N-oxide typically involves the oxidation of 4-ethoxypyridine. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of acetic acid (AcOH) as an oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of titanium silicalite (TS-1) as a catalyst in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to be an efficient and green process .
化学反応の分析
Types of Reactions: 4-Ethoxypyridine N-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex N-oxide derivatives.
Reduction: The N-oxide group can be reduced back to the corresponding pyridine derivative.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents such as alkyl halides or organometallic compounds.
Major Products:
Oxidation: Formation of higher-order N-oxide derivatives.
Reduction: Conversion to 4-ethoxypyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
4-Ethoxypyridine N-oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its reactivity and stability are advantageous.
作用機序
The mechanism of action of 4-Ethoxypyridine N-oxide involves its role as a mild Lewis base. It can activate Lewis acidic parts of molecules, increasing the reactivity of nucleophilic sites towards electrophiles. This property is particularly useful in catalysis, where it facilitates various organic transformations by stabilizing transition states and intermediates .
類似化合物との比較
- 4-Methoxypyridine N-oxide
- 2-Ethoxypyridine N-oxide
- 4-Methylpyridine N-oxide
Comparison: 4-Ethoxypyridine N-oxide is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties compared to its analogs. For instance, 4-Methoxypyridine N-oxide has a methoxy group instead of an ethoxy group, leading to differences in reactivity and solubility. Similarly, 2-Ethoxypyridine N-oxide has the ethoxy group at the second position, which affects its chemical behavior and applications .
特性
IUPAC Name |
4-ethoxy-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-10-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDMBYMZBXLZFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=[N+](C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291249 | |
| Record name | 4-Ethoxypyridine n-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14474-56-7 | |
| Record name | NSC163998 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163998 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC74458 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ethoxypyridine n-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














